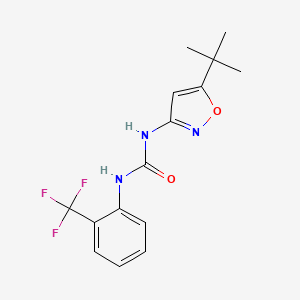
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H16F3N3O2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly as a FLT3 inhibitor in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to the class of isoxazole derivatives, characterized by a unique combination of isoxazole and urea moieties. Its structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). The inhibition of FLT3 leads to reduced cell proliferation and increased apoptosis in FLT3-dependent cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those expressing FLT3 mutations. For instance, it has shown significant inhibitory effects on MV4-11 cells (FLT3-ITD mutant) with an IC50 value indicating high potency:
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of this compound. Notably, treatment with this compound resulted in complete tumor regression in mice at doses as low as 60 mg/kg/day without significant toxicity or weight loss.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the isoxazole and phenyl groups significantly affect the biological activity of the compound. The presence of a tert-butyl group at position 5 of the isoxazole ring enhances lipophilicity, improving cellular uptake and bioavailability. Additionally, the trifluoromethyl group at position 2 of the phenyl ring contributes to the compound's potency by increasing electron-withdrawing effects, thereby enhancing interaction with the FLT3 receptor.
Case Studies
- FLT3 Inhibition in AML : A study highlighted the effectiveness of this compound in inhibiting FLT3 phosphorylation and inducing apoptosis in MV4-11 cells. The results indicated that it could serve as a novel therapeutic option for patients with AML harboring FLT3 mutations .
- Comparative Study with Other Inhibitors : In comparative analyses, this compound exhibited superior activity compared to existing FLT3 inhibitors such as AC220, particularly in terms of selectivity and toxicity profiles .
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(2,3)11-8-12(21-23-11)20-13(22)19-10-7-5-4-6-9(10)15(16,17)18/h4-8H,1-3H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYRYTTVTAYDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359647 |
Source


|
| Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304440-06-0 |
Source


|
| Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













